ANR94

説明

Overview of Purine (B94841) Derivatives in Biological Systems and Their Therapeutic Applications

Beyond their role in genetics, purine derivatives are integral to various metabolic processes and act as signaling molecules. benthamdirect.com Adenosine (B11128) triphosphate (ATP), for instance, is the primary energy currency of the cell. The diverse biological roles of purines have made their synthetic analogs a "privileged scaffold" in medicinal chemistry. benthamdirect.com This means the purine structure is a versatile starting point for designing drugs with a wide range of therapeutic effects. nih.gov Consequently, purine derivatives have been developed as anticancer, antiviral, anti-inflammatory, and antimicrobial agents, among others. nih.gov Their ability to act as agonists or antagonists at various receptors, or as inhibitors of enzymes involved in purine metabolism, underpins their therapeutic utility. mdpi.com

Historical Context of Adenosine Receptor Antagonists in Drug Discovery

The journey of adenosine receptor antagonists in drug discovery began with the recognition of the physiological effects of adenosine and the actions of methylxanthines like caffeine (B1668208) and theophylline. nih.gov In the 1970s, it was established that these common stimulants exert many of their effects by blocking adenosine receptors. nih.gov This discovery opened the door to the targeted design of adenosine receptor antagonists for therapeutic purposes. Over the years, research has highlighted the potential of these antagonists in various conditions, with a significant focus on neurodegenerative diseases like Parkinson's disease. wikipedia.org The development of selective antagonists for the different adenosine receptor subtypes (A1, A2A, A2B, and A3) has been a key area of research, aiming to achieve more targeted therapeutic effects with fewer side effects. nih.govwikipedia.org

Rationale for Academic Inquiry into 8-Ethoxy-9-ethyl-9H-purin-6-amine (ANR 94)

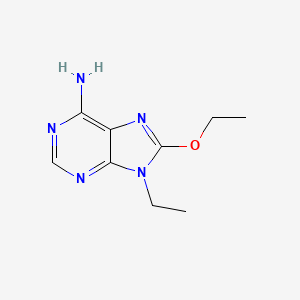

ANR 94, chemically known as 8-Ethoxy-9-ethyl-9H-purin-6-amine, is a specific purine derivative that has emerged from the systematic exploration of adenosine receptor antagonists. tocris.com

While the therapeutic potential of adenosine A2A receptor antagonists was recognized, a key challenge was to develop compounds with high affinity and selectivity for the human A2A receptor, coupled with favorable properties for in vivo studies. Early research identified the need for antagonists that could effectively cross the blood-brain barrier and demonstrate efficacy in animal models of neurological disorders. The exploration of various substitutions on the purine ring was a strategy to fill this gap, leading to the synthesis and evaluation of compounds like ANR 94. apexbt.com

The primary research objective for investigating ANR 94 was to characterize its profile as an adenosine A2A receptor antagonist. apexbt.com The central hypothesis was that by modifying the purine scaffold, specifically with an ethoxy group at the 8-position and an ethyl group at the 9-position, it would be possible to create a potent and selective antagonist for the human adenosine A2A receptor. A further hypothesis was that such a compound would exhibit therapeutic potential in in vivo models of conditions where A2A receptor blockade is considered beneficial, such as Parkinson's disease. tocris.comrndsystems.com Research has since confirmed that ANR 94 is a potent and selective antagonist of the human adenosine A2A receptor and shows promise in preclinical models of Parkinson's disease. tocris.comapexbt.comrndsystems.commedchemexpress.com

Research Findings for ANR 94

| Parameter | Value | Species | Reference |

| Ki for A2A Receptor | 46 nM | Human | tocris.comrndsystems.commedchemexpress.com |

| Ki for A2A Receptor | 643 nM | Rat | tocris.comrndsystems.com |

Note: Ki (inhibition constant) is a measure of the affinity of a drug for a receptor. A lower Ki value indicates a higher affinity.

Structure

2D Structure

特性

IUPAC Name |

8-ethoxy-9-ethylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O/c1-3-14-8-6(7(10)11-5-12-8)13-9(14)15-4-2/h5H,3-4H2,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGDTMONBLMLLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC=NC(=C2N=C1OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473127 | |

| Record name | 9H-Purin-6-amine, 8-ethoxy-9-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634924-89-3 | |

| Record name | 9H-Purin-6-amine, 8-ethoxy-9-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 634924-89-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 8 Ethoxy 9 Ethyl 9h Purin 6 Amine

An Overview of Purine (B94841) Synthesis: From Classical to Contemporary Methods

The construction of the purine nucleus has been a subject of extensive research, leading to the development of a wide array of synthetic strategies. These can be broadly categorized into classical ring-closing reactions and modern palladium-catalyzed cross-coupling methods.

Building the Core: Ring-Closing Reactions for the Purine Heterocyclic System

Historically, the synthesis of purines has relied on the construction of the bicyclic ring system from acyclic or monocyclic precursors. The most prominent of these is the Traube purine synthesis. This method typically involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon unit, such as formic acid or its derivatives, to form the imidazole (B134444) portion of the purine ring. pharmaguideline.com For instance, the reaction of a 4,5-diaminopyrimidine with formic acid leads to the formation of the corresponding purine.

Another significant approach involves the de novo synthesis of the purine ring on a ribose scaffold, a process that mirrors the biosynthetic pathway in living organisms. utah.edulibretexts.orgmicrobenotes.com This intricate process begins with 5-phosphoribosyl-1-pyrophosphate (PRPP) and sequentially builds the purine ring through a series of enzymatic or chemical steps, ultimately leading to inosine (B1671953) monophosphate (IMP), a key intermediate. microbenotes.comyoutube.comnews-medical.net While biochemically elegant, the chemical adaptation of this multi-step process can be complex and is often reserved for the synthesis of nucleoside analogues.

More direct chemical methods often start from imidazole precursors. For example, 5-aminoimidazole-4-carboxamide (B1664886) can be cyclized with a suitable one-carbon electrophile to construct the pyrimidine (B1678525) ring, thereby completing the purine system. The choice of the starting materials and cyclizing agents allows for the introduction of various substituents on the purine core. A versatile synthesis of 9-aryl-6-aminopurines has been achieved starting from 5-amino-1-aryl-4-cyanoimidazoles, which are converted to the corresponding ethoxyimidates and then treated with ammonia (B1221849) to close the purine ring. core.ac.ukresearchgate.net

Modern Advancements: Palladium-Catalyzed Cross-Coupling in Purine Functionalization

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the functionalization of the purine scaffold, offering a powerful toolkit for introducing a wide range of substituents with high efficiency and selectivity. nih.govcapes.gov.brrsc.org These reactions typically involve the coupling of a halogenated purine derivative with a suitable coupling partner in the presence of a palladium catalyst and a ligand.

The Buchwald-Hartwig amination, for instance, has become a go-to method for the introduction of amino groups at various positions of the purine ring. rsc.org This reaction allows for the coupling of aryl or alkyl amines with halopurines, providing access to a diverse array of N-substituted purine derivatives. Similarly, the Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups at specific positions of the purine core. These reactions are invaluable for the late-stage functionalization of complex purine derivatives. researchgate.net

The application of these palladium-catalyzed methods has significantly expanded the chemical space accessible to medicinal chemists, facilitating the synthesis of novel purine analogues with tailored biological activities. rsc.orgresearchgate.net

Crafting 8-Ethoxy-9-ethyl-9H-purin-6-amine: Specific Synthetic Pathways

The synthesis of the target molecule, 8-Ethoxy-9-ethyl-9H-purin-6-amine, requires the strategic introduction of three distinct functionalities: an ethoxy group at the C-8 position, an ethyl group at the N-9 position, and an amine group at the C-6 position.

Installing the 8-Ethoxy Group: Nucleophilic Aromatic Substitution and Beyond

The introduction of an ethoxy group at the C-8 position of the purine ring can be achieved through several methods. A common strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen or a sulfonyl group, at the C-8 position with sodium ethoxide. The reactivity of the purine ring towards nucleophilic attack is influenced by the substitution pattern and the reaction conditions. wur.nl

Alternatively, the synthesis of 8-hydroxypurine derivatives can serve as a precursor. nih.gov The hydroxyl group can then be alkylated with an ethylating agent to yield the desired 8-ethoxy moiety. The synthesis of 8-ethoxycoumarin derivatives, for example, has been reported through various condensation and cyclization reactions, highlighting the feasibility of introducing ethoxy groups onto heterocyclic systems. nih.gov

Selective N-9 Ethylation: Directing the Alkylation

The regioselective alkylation of the purine ring, particularly at the N-9 position, is a critical step in the synthesis of many biologically active purine derivatives. Direct alkylation of purines with alkyl halides often leads to a mixture of N-7 and N-9 isomers, with the N-9 isomer typically being the thermodynamically favored product. ub.educonsensus.app

To achieve high regioselectivity for N-9 alkylation, various strategies have been developed. The use of specific bases and solvents can influence the N-7/N-9 ratio. ub.edu For instance, the use of tetrabutylammonium (B224687) hydroxide (B78521) as a base has been shown to favor N-9 alkylation. ub.educonsensus.app Microwave-assisted organic synthesis has also been employed to promote regioselective N-9 alkylation, often with reduced reaction times and improved yields. ub.educonsensus.app

Furthermore, directing groups can be employed to block the N-7 position, thereby forcing alkylation to occur at the N-9 position. researchgate.net Light-promoted, metal-free radical relay pathways have also emerged as a novel method for the regioselective synthesis of N-9 alkylated purine derivatives. rhhz.net An oxidative coupling reaction between purines and alkyl ethers has also been developed to synthesize N-9 alkylated purine derivatives. acs.org

C-6 Amination: Completing the Target Molecule

The final step in the synthesis of 8-Ethoxy-9-ethyl-9H-purin-6-amine is the introduction of the amine group at the C-6 position. This is typically achieved through nucleophilic aromatic substitution of a 6-halopurine precursor. 6-Chloropurine (B14466) derivatives are commonly used intermediates for this transformation. researchgate.netnih.gov

The reaction of a 6-chloropurine with ammonia or an ammonia equivalent results in the formation of the corresponding 6-aminopurine (adenine) derivative. The reaction conditions, such as the solvent and temperature, can be optimized to ensure complete conversion. For instance, a base-catalyzed C-6 regioselective amination has been reported for purine nucleotides. researchgate.net

Synthesis of Structural Analogues for Mechanistic and Pharmacological Profiling

The synthesis of structural analogs of 8-Ethoxy-9-ethyl-9H-purin-6-amine is crucial for establishing structure-activity relationships (SAR) and for probing the molecular interactions with biological targets. This involves systematic modifications at key positions of the purine scaffold, namely the C-8 position, the N-9 alkyl substituent, and the C-6 amino group.

Systematic Substitution at the C-8 Position of the Purine Nucleus

The C-8 position of the purine ring is a common site for chemical modification due to its accessibility and the significant impact of substituents at this position on the molecule's conformational preference and biological activity. nih.gov The introduction of a diverse range of functional groups, from simple alkyl chains to complex aryl moieties, allows for a thorough exploration of the steric and electronic requirements of target interactions.

Classical methods for creating C-8 substituted purines often involve transition-metal-catalyzed cross-coupling reactions. rhhz.netnih.gov These reactions typically start from an 8-halogenated purine precursor, which can be coupled with various reagents such as organotin, organozinc, alkylboronic acids, or Grignard reagents. rhhz.netnih.gov For instance, the Sonogashira cross-coupling reaction, catalyzed by palladium, is a powerful tool for introducing alkynyl groups at the C-8 position. researchgate.net

More recent approaches focus on direct C-H activation, which avoids the pre-functionalization step of halogenation. rhhz.netresearchgate.net This strategy offers a more atom-economical route to C-8 substituted purines. For example, direct alkylation of 8-H purines with reagents like tetrahydrofuran (B95107) can be achieved using a cobalt catalyst, yielding novel C8-oxygen heterocyclic alkyl purine compounds. rhhz.net Similarly, direct arylation of purine nucleosides at the C-8 position can be accomplished with aryl halides using a palladium/copper catalytic system. researchgate.net

| C-8 Substituent | Synthetic Method | Key Reagents/Catalysts | Precursor | Reference |

| Alkyl | Direct C-H Alkylation | CoCl₂, MgSO₄, O₂ | 8-H Purine | rhhz.net |

| Aryl | Pd/Cu-mediated Direct Arylation | Pd(OAc)₂, CuI, Piperidine | 8-H Purine Nucleoside | researchgate.netmdpi.com |

| Alkynyl | Sonogashira Cross-Coupling | Pd Catalyst | 8-Bromo Purine | researchgate.net |

| Alkenyl | Mizoroki-Heck Reaction / Direct Alkenylation | Pd/CuI/tBuOLi | 8-Bromo Purine / 8-H Purine | researchgate.net |

| Amino Acid Residues | Multicomponent Synthesis | Formic Acid, Urea, or Guanidine | Amino-imidazole carbonitrile | nih.gov |

Investigation of Variations in the N-9 Alkyl Chain

The N-9 position of the purine ring is another critical site for modification. The nature of the alkyl chain at this position can influence solubility, metabolic stability, and binding orientation. The synthesis of N-9 substituted purines, however, is often complicated by the potential for alkylation at other nitrogen atoms, such as N-3 and N-7, leading to mixtures of regioisomers. mdpi.comresearchgate.net

Therefore, a key challenge is to develop regioselective alkylation methods. Strategies often involve the direct alkylation of a purine or a protected purine derivative with an alkyl halide in the presence of a base in a polar aprotic solvent like DMF. researchgate.net The choice of base and reaction conditions can significantly influence the N-9/N-7 isomer ratio. Other methodologies have been explored to improve selectivity, including Mitsunobu reactions and palladium-catalyzed allylic alkylations. mdpi.com For more complex substitutions, solid-phase synthesis has been employed, allowing for the attachment of motifs like α-amino acids to the N-9 position through a multi-step sequence on a polymer support. nih.gov

| N-9 Variation | Synthetic Strategy | Key Reagents/Catalysts | Notes | Reference |

| Simple Alkyl (e.g., ethyl, propyl) | Direct Alkylation | Alkyl halide, K₂CO₃, DMF/DMSO | Can produce mixtures of N-9, N-7, and N-3 isomers. | mdpi.comresearchgate.net |

| Allyl | Pd-catalyzed Allylic Alkylation | Allylic precursor, Pd catalyst | Offers an alternative to standard alkylation. | mdpi.com |

| Various functionalized alkyls | Mitsunobu Reaction | Alcohol, DEAD, PPh₃ | Can provide access to a wider range of functional groups. | mdpi.com |

| α-Amino Acid Derivatives | Solid-Phase Synthesis | Fmoc-α-amino acids, various coupling and cleavage reagents | Allows for the construction of complex, chiral side chains. | nih.gov |

| Cinnamyl | Direct Alkylation | Cinnamyl bromide, K₂CO₃, ACN | Used to create novel skeletons for specific biological targets. | nih.gov |

Modifications of the C-6 Amino Functionality and Their Synthetic Accessibility

The exocyclic amino group at the C-6 position is a primary site for hydrogen bonding and is essential for the recognition of adenine-like molecules. Modifications at this position can range from simple alkylation to the introduction of larger, more complex functionalities.

A common method for producing N⁶-substituted adenines involves the displacement of a leaving group at the C-6 position of the purine ring. A highly effective precursor for this transformation is 6-chloropurine, which can be readily synthesized. The chlorine atom is susceptible to nucleophilic aromatic substitution by a wide variety of primary and secondary amines, yielding a diverse library of 6-(substituted)-aminopurines. acs.org This reaction is typically carried out by heating the 6-chloropurine with the desired amine, sometimes in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as n-butanol. researchgate.net More advanced methods utilize novel intermediates, such as 6-(1,2,4-triazol-4-yl)purine derivatives, which can be efficiently converted into 6-substituted analogs under mild conditions. researchgate.net

| C-6 Modification | Synthetic Approach | Key Reagents | Starting Material | Reference |

| N⁶-Alkyl/Aryl amines | Nucleophilic Aromatic Substitution | R-NH₂, DIPEA, n-butanol | 6-Chloropurine | researchgate.net |

| N⁶-Amino Acid Derivatives | One-pot Reaction | Natural amino acids | 6-Chloropurine | researchgate.net |

| Various N⁶-Substituted Amines | Via Triazolyl Intermediate | R-NH₂ | 6-(1,2,4-Triazol-4-yl)purine | researchgate.net |

| N⁶-Arylpurines | N1-Directed C-H Activation/Arylation | Arylating agent, Ru or Pd catalyst | 6-Phenylpurine nucleoside | nih.gov |

Optimization of Synthetic Protocols for Enhanced Yield and Stereocontrol

The development of robust and efficient synthetic protocols is paramount for producing 8-Ethoxy-9-ethyl-9H-purin-6-amine and its analogs in sufficient quantities for academic research. Optimization efforts focus on improving reaction yields, minimizing byproducts, ensuring regioselectivity (e.g., N-9 vs. N-7 alkylation), and developing scalable procedures.

Evaluation of Reaction Conditions and Catalytic Systems

The yield and selectivity of purine synthetic reactions are highly dependent on a multitude of factors, including the choice of catalyst, solvent, temperature, and reactants. Systematic evaluation of these parameters is essential for optimization.

For instance, in metal-catalyzed reactions, the choice of the metal center and its associated ligands is critical. In a cobalt-catalyzed C-H alkylation, switching the oxidant from air to pure oxygen was found to significantly increase the product yield. rhhz.net In ruthenium-catalyzed C-H functionalization, extensive screening may be required, evaluating different phosphine (B1218219) ligands, bases, and solvents to achieve optimal performance. acs.org Microwave-assisted synthesis has also emerged as a powerful tool, often dramatically reducing reaction times and improving yields in transformations like direct C-8 alkenylation. researchgate.net In the realm of photoredox catalysis, optimization involves screening various photocatalysts, assessing the impact of light, and determining the necessity of each component, as the absence of the catalyst or light can halt the reaction entirely. acs.org

| Reaction Type | Parameters Evaluated | Example of Optimization | Reference |

| Cobalt-catalyzed C-H Alkylation | Oxidant | Changing from air to O₂ increased yield from 35% to 50%. | rhhz.net |

| Ruthenium-catalyzed C-H Activation | Catalyst, Ligand, Solvent, Temperature | Screening of phosphine ligands and solvents was crucial for efficiency. | acs.org |

| Palladium-catalyzed C-H Alkenylation | Energy Source | Microwave irradiation significantly shortened reaction times. | researchgate.net |

| Dual Photoredox/Nickel Catalysis | Catalyst, Light, Solvent | Polar aprotic solvents (DMSO, DMF) gave the best results; reaction failed without light or catalyst. | acs.org |

Development of Scalable Synthetic Approaches for Academic Research

For a synthetic route to be practical for academic research, where multiple analogs may be needed for testing, it should be scalable, reliable, and operationally simple. This has led to the development of one-pot multicomponent reactions and solid-phase synthesis strategies.

Multicomponent reactions are highly efficient as they allow for the construction of complex molecules from simple, readily available precursors in a single step, minimizing purification of intermediates and saving time and resources. nih.gov For example, C(8)-substituted purines can be synthesized from a mixture of aminomalononitrile, urea, and α-amino acid esters under solvent-free or microwave-assisted conditions. nih.gov

Pharmacological Characterization and Biological Activities of 8 Ethoxy 9 Ethyl 9h Purin 6 Amine

Target-Specific Modulatory Effects: Adenosine (B11128) Receptor Antagonism

The primary pharmacological action of 8-Ethoxy-9-ethyl-9H-purin-6-amine is its antagonism of adenosine receptors, a family of G protein-coupled receptors that play crucial roles in regulating various physiological processes, including motor control. nih.gov

8-Ethoxy-9-ethyl-9H-purin-6-amine (ANR 94) demonstrates a high binding affinity for the human adenosine A2A receptor (A2AAR). bio-techne.comnih.gov In vitro studies using radioligand binding assays have determined its affinity (Ki) at the human A2AAR to be 46 nM. bio-techne.comnih.gov The affinity for the rat A2AAR was found to be 643 nM. bio-techne.com This potent interaction with the A2AAR subtype is central to its biological activity.

Comprehensive selectivity profiling reveals that 8-Ethoxy-9-ethyl-9H-purin-6-amine is highly selective for the A2A receptor subtype over the other adenosine receptor subtypes (A1, A2B, and A3). nih.gov The compound shows significantly lower affinity for the A1 and A3 receptors and very weak affinity for the A2B receptor. nih.gov This selectivity profile is crucial as it minimizes off-target effects that could arise from interactions with other adenosine receptor subtypes. The binding affinities (Ki) for human adenosine receptor subtypes are detailed in the table below.

| Receptor Subtype | Ki (nM) | Selectivity Ratio (Ki A1/A2A) | Selectivity Ratio (Ki A3/A2A) | Selectivity Ratio (Ki A2B/A2A) |

| A1 | 2400 | 52 | - | - |

| A2A | 46 | - | - | - |

| A2B | >30,000 | - | - | >652 |

| A3 | 21,000 | - | 457 | - |

| Data sourced from a 2022 study on purine (B94841) and triazolotriazine scaffolds. nih.gov |

Preclinical Efficacy Studies in Relevant Disease Models

The potential therapeutic utility of 8-Ethoxy-9-ethyl-9H-purin-6-amine has been evaluated in established animal models of Parkinson's disease, demonstrating its efficacy in mitigating motor deficits. nih.govnih.gov

In rodent models of parkinsonism, 8-Ethoxy-9-ethyl-9H-purin-6-amine has shown significant antiparkinsonian effects. nih.gov The compound was effective in reversing catalepsy induced by the dopamine (B1211576) D2 receptor antagonist haloperidol, a standard screening model for potential antiparkinsonian drugs. nih.gov

Furthermore, in the unilaterally 6-hydroxydopamine (6-OHDA)-lesioned rat model, which mimics the dopamine depletion seen in Parkinson's disease, ANR 94 demonstrated efficacy. nih.gov It was shown to potentiate the contralateral turning behavior induced by L-DOPA, a cornerstone therapy for Parkinson's disease. nih.gov This potentiation suggests a synergistic effect with dopaminergic treatments.

The anti-tremor properties of 8-Ethoxy-9-ethyl-9H-purin-6-amine have been specifically assessed in the tacrine-induced tremor model in rodents. Tacrine (B349632), an acetylcholinesterase inhibitor, can induce tremulous jaw movements that are considered a model of parkinsonian tremor. mdpi.com Studies have shown that ANR 94 is effective in reversing these parkinsonian-like tremors. nih.govnih.govunicam.it Specifically, it was found to reduce the intensity of the tremor evoked by tacrine administration, indicating its potential to alleviate this key motor symptom of Parkinson's disease. nih.govmdpi.com

Investigation of Downstream Cellular and Molecular Biological Effects

Beyond direct receptor antagonism, research has begun to explore the downstream consequences of A2A receptor blockade by 8-Ethoxy-9-ethyl-9H-purin-6-amine. A2A receptor activation is typically coupled to the Gs protein, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). nih.govrsc.org By antagonizing this receptor, ANR 94 modulates these downstream signaling pathways.

Studies have evaluated the compound's effect on the induction of the immediate early gene zif-268, a marker of neuronal activity. nih.gov Furthermore, investigations have indicated that ANR 94 exhibits neuroprotective and anti-inflammatory effects, which are significant as neuroinflammation is increasingly recognized as a component of the pathology of neurodegenerative diseases. bio-techne.comnih.gov These effects suggest that the benefits of A2A receptor antagonism with this compound may extend beyond symptomatic relief to potentially modifying the disease course. nih.gov

Modulation of Neuroinflammation Pathways and Related Biomarkers

Currently, there is a lack of specific published data detailing the direct effects of 8-Ethoxy-9-ethyl-9H-purin-6-amine on neuroinflammatory pathways and associated biomarkers. Research in this specific area is required to elucidate its potential role in modulating inflammatory processes within the central nervous system.

Analysis of Neuroprotective Properties and Mechanisms of Action on Neuronal Viability

Direct experimental evidence demonstrating the neuroprotective properties and specific mechanisms of action of 8-Ethoxy-9-ethyl-9H-purin-6-amine on neuronal viability is not yet available in peer-reviewed literature. Future studies are necessary to determine if this compound can protect neurons from damage or degeneration and to uncover the molecular pathways involved.

Impact on Immediate Early Gene Expression (e.g., zif-268) and Signal Transduction Pathways

The effect of 8-Ethoxy-9-ethyl-9H-purin-6-amine on the expression of immediate early genes, such as zif-268, and the associated signal transduction pathways has not been specifically investigated in published studies. The immediate early gene zif-268 is known to be involved in neuronal plasticity and its expression can be altered by various stimuli. For instance, studies on other substances, such as amphetamine, have shown changes in zif-268 mRNA expression in the striatum of rats, indicating its sensitivity to pharmacological agents. nih.gov However, without direct research, the impact of 8-Ethoxy-9-ethyl-9H-purin-6-amine on zif-268 or other immediate early genes remains unknown.

Comparative Pharmacological Profiling with Existing Clinically Relevant Purine Derivatives

A direct comparative pharmacological profile of 8-Ethoxy-9-ethyl-9H-purin-6-amine with existing clinically relevant purine derivatives is not feasible at this time due to the absence of pharmacological data for the target compound. However, a general comparison with well-known purine derivatives can provide a contextual framework for potential future research.

Table 1: Comparison of General Features of Purine Derivatives

| Compound | Primary Mechanism of Action (if known) | Key Therapeutic Areas (if applicable) |

| 8-Ethoxy-9-ethyl-9H-purin-6-amine | Not established | Not established |

| Caffeine (B1668208) | Adenosine receptor antagonist | Central nervous system stimulant |

| Theophylline | Adenosine receptor antagonist, phosphodiesterase inhibitor | Respiratory diseases (e.g., asthma) |

| Acyclovir | Viral DNA polymerase inhibitor | Antiviral (Herpes simplex virus) |

| Allopurinol | Xanthine oxidase inhibitor | Gout and hyperuricemia |

This table highlights the diverse pharmacological actions and therapeutic applications of various purine derivatives. The clinical utility of these compounds stems from their ability to interact with a wide range of biological targets. Future investigations into 8-Ethoxy-9-ethyl-9H-purin-6-amine will be crucial to determine its place within this important class of molecules.

Structure Activity Relationship Sar Studies and Molecular Basis of Action

Elucidation of Critical Structural Elements for Adenosine (B11128) A2A Receptor Binding Affinity and Ligand Selectivity

The journey to potent and selective A2AAR antagonists has revealed that the purine (B94841) scaffold is a highly versatile template. exlibrisgroup.com SAR studies on various adenine (B156593) derivatives have demonstrated that substitutions at the 2-, 8-, and 9-positions are crucial for modulating affinity and selectivity for adenosine receptor subtypes. nih.gov For A2AAR antagonists, the core purine structure serves as an essential anchor, with its various positions offering opportunities for tailored chemical modifications to achieve desired pharmacological profiles. exlibrisgroup.comnih.gov

Influence of the 8-Ethoxy Group on the Overall Pharmacological Profile

The substituent at the 8-position of the purine ring is a major determinant of both affinity and selectivity for the A2A receptor. The presence of an alkoxy group, such as the ethoxy group in 8-Ethoxy-9-ethyl-9H-purin-6-amine, is particularly favorable. Studies comparing various 8-substituted purines have shown that an 8-alkoxy group generally confers high A2AAR affinity and selectivity. nih.gov

The ethoxy group, in particular, contributes to the molecule's potent A2AAR antagonism. It occupies a specific region within the receptor's binding pocket, engaging in favorable hydrophobic interactions. The size and nature of this alkoxy group are critical; for instance, altering the chain length or branching can significantly impact binding affinity. The selection of an ethoxy group is often the result of extensive SAR studies aimed at optimizing this interaction. nih.gov

| Compound Modification (at C8) | A2AAR Affinity (Ki, nM) | A1AR Affinity (Ki, nM) | Selectivity (A1/A2A) |

| 8-Ethoxy (Reference) | 46 | 2400 | ~52 |

| 8-Bromo | - | - | - |

| 8-Furyl | - | - | - |

Role of the 9-Ethyl Substituent in Ligand-Receptor Recognition and Efficacy

The N9-position of the purine ring is another critical locus for modification that profoundly influences ligand recognition. In A2AAR antagonists, replacing the ribose moiety found in the endogenous agonist adenosine with small alkyl groups is a common and effective strategy. acs.org The 9-ethyl group in 8-Ethoxy-9-ethyl-9H-purin-6-amine serves this purpose, anchoring the molecule in a manner conducive to antagonism rather than agonism. exlibrisgroup.comnih.gov

This N9-ethyl substituent is thought to orient the molecule within the binding site, allowing the other key functional groups to make optimal contact with their corresponding interaction points on the receptor. The size of the alkyl group at this position is important; an ethyl group often provides a good balance of steric bulk and hydrophobicity to fit snugly into a designated pocket, thereby enhancing binding affinity. nih.gov

Contribution of the 6-Amino Group to Biological Activity and Functional Interactions

The 6-amino group on the purine ring is a fundamental feature for high-affinity binding to the A2A receptor. acs.org This exocyclic amine is a crucial hydrogen bond donor, often forming a key interaction with the side chain of asparagine (Asn) residue N253 (N6.55) in the A2AAR binding pocket. nih.gov This hydrogen bond is a conserved interaction for many purine-based A2AAR antagonists and is considered vital for anchoring the ligand correctly. acs.orgnih.gov

Identification of Essential Pharmacophore Features for A2AAR Antagonism

Pharmacophore modeling, which identifies the essential three-dimensional arrangement of functional groups required for biological activity, has been instrumental in understanding A2AAR antagonists. nih.govacs.org For purine-based antagonists like 8-Ethoxy-9-ethyl-9H-purin-6-amine, several key features have been identified.

A typical pharmacophore model for a selective A2AAR antagonist includes:

One hydrogen bond donor: This is fulfilled by the 6-amino group. nih.gov

One aromatic ring feature: Provided by the purine core itself. acs.org

Multiple hydrophobic points: These are satisfied by the 8-ethoxy and 9-ethyl substituents, which occupy hydrophobic subpockets within the receptor. nih.govacs.org

These models, often validated against crystal structures of the A2A receptor, provide a robust framework for designing new and more potent antagonists. acs.orgfigshare.com The arrangement of these features in 8-Ethoxy-9-ethyl-9H-purin-6-amine aligns well with established pharmacophore hypotheses for A2AAR antagonism.

Stereochemical Considerations in Structure-Activity Relationships

While 8-Ethoxy-9-ethyl-9H-purin-6-amine is an achiral molecule, stereochemistry plays a critical role in the broader context of A2AAR antagonists. The A2A receptor's binding pocket is a chiral environment, and for ligands that do possess stereocenters, the specific stereoisomer can have a dramatic impact on binding affinity and efficacy.

For instance, in related antagonist series, the introduction of a chiral center on a substituent can lead to significant differences in activity between enantiomers. This is because one enantiomer may fit more optimally into the three-dimensional space of the binding site, maximizing favorable interactions and minimizing steric clashes. Although the title compound lacks a stereocenter, understanding the receptor's stereoselectivity is crucial when designing new analogs that may incorporate chiral elements. nih.gov

Computational Chemistry and Molecular Modeling Investigations of 8 Ethoxy 9 Ethyl 9h Purin 6 Amine

Molecular Docking Simulations with Adenosine (B11128) Receptor Crystal Structures and Homology Models

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 8-Ethoxy-9-ethyl-9H-purin-6-amine, docking studies have been performed to elucidate its binding mode within the A2A adenosine receptor.

In a study aimed at developing new tools for in vivo models of Parkinson's disease, a molecular docking analysis of a series of 8-substituted 9-ethyladenine (B1664709) derivatives, including the 8-ethoxy variant (ANR 94), was conducted. nih.gov This analysis utilized a homology model of the rat A2AAR, which was constructed using the crystal structure of the human A2AAR as a template. nih.gov The results of these docking studies were reported to be in good agreement with the experimental binding data, validating the computational models. nih.gov

More recent molecular modeling studies have employed high-resolution crystal structures of the human A2AAR, such as the one co-crystallized with the antagonist ZM241385 (PDB code: 5NM4). nih.gov These studies have investigated the binding of a series of purine (B94841) and triazolotriazine-based A2AAR antagonists, including 8-Ethoxy-9-ethyl-9H-purin-6-amine. nih.gov Such simulations provide a static snapshot of the likely binding pose, forming the basis for a more detailed analysis of the intermolecular interactions that govern ligand recognition and affinity. The binding affinity (Ki) of 8-Ethoxy-9-ethyl-9H-purin-6-amine for the human A2AAR has been determined to be 46 nM. nih.gov

| Compound Name | Alternative Name | Target Receptor | Binding Affinity (Ki) |

| 8-Ethoxy-9-ethyl-9H-purin-6-amine | ANR 94 | Human A2AAR | 46 nM |

Detailed Analysis of Ligand-Protein Interaction Networks (Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

The stability of the ligand-receptor complex is determined by a network of non-covalent interactions. For 8-Ethoxy-9-ethyl-9H-purin-6-amine, these interactions within the A2AAR binding pocket are crucial for its antagonistic activity.

Descriptive information from suppliers notes that the binding of 8-Ethoxy-9-ethyl-9H-purin-6-amine is stabilized by a combination of specific molecular interactions. scbt.com These include:

Hydrogen Bonding: The purine core of the molecule, with its amine and nitrogen atoms, is capable of forming specific hydrogen bonds with amino acid residues in the receptor's binding site. scbt.com

Hydrophobic Interactions: The ethyl group at the 9-position and the ethoxy group at the 8-position contribute to the molecule's hydrophobicity. These groups are likely to engage in favorable hydrophobic interactions with nonpolar residues within the binding pocket, enhancing the stability of the complex. scbt.com

Conformational Flexibility: The compound possesses a degree of conformational flexibility, which allows for dynamic interactions within the receptor's active site, potentially contributing to its prolonged duration of action. scbt.com

While detailed breakdowns of the specific amino acid residues involved in these interactions for 8-Ethoxy-9-ethyl-9H-purin-6-amine are not extensively published, studies on analogous A2AAR antagonists provide a general framework for understanding these interactions. For instance, docking investigations of similar purine derivatives highlight the formation of hydrogen bonds with specific residues and well-defined hydrophobic contacts within the receptor pocket. tuni.fi

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. These calculations can provide insights into a molecule's reactivity, electrostatic potential, and the distribution of electron density, which are all critical for understanding ligand-receptor interactions.

While specific DFT studies focused solely on 8-Ethoxy-9-ethyl-9H-purin-6-amine are not widely available in the public domain, this type of analysis is fundamental in computational drug design. For a purine derivative like this, DFT could be used to:

Calculate the partial atomic charges to understand electrostatic interactions with the receptor.

Determine the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict reactivity.

Model the electrostatic potential surface to identify regions of the molecule that are likely to engage in electrostatic interactions.

Such calculations would complement docking studies by providing a more nuanced understanding of the electronic factors that contribute to the binding affinity and selectivity of 8-Ethoxy-9-ethyl-9H-purin-6-amine for the A2AAR.

Conformational Analysis and Energy Landscape Mapping of the Compound and its Analogues

The three-dimensional shape, or conformation, of a ligand is a critical determinant of its ability to bind to a receptor. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to map the energy landscape associated with transitions between these conformations.

For 8-Ethoxy-9-ethyl-9H-purin-6-amine, its conformational flexibility has been noted as a feature that allows for dynamic interactions within the A2AAR active site. scbt.com A thorough conformational analysis, likely using molecular mechanics methods, would be necessary to fully characterize its accessible conformations. This would involve systematically rotating the rotatable bonds, such as those in the ethyl and ethoxy side chains, and calculating the potential energy of each resulting conformation.

The resulting energy landscape would reveal the most probable shapes the molecule adopts in solution, providing a basis for understanding which conformation is likely to be the "bioactive" one that binds to the receptor. While specific studies detailing the complete energy landscape of 8-Ethoxy-9-ethyl-9H-purin-6-amine are not publicly available, this type of analysis is a standard component of modern drug discovery pipelines.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy of Purine Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to correlate the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can be used to predict the activity of new, unsynthesized compounds.

QSAR studies have been successfully applied to various series of substituted purine derivatives to predict their activity against different biological targets. researchgate.net For A2AAR antagonists, a QSAR model could be developed using a training set of purine analogues with known binding affinities. The model would be built using calculated molecular descriptors that quantify various physicochemical properties of the molecules, such as their size, shape, hydrophobicity, and electronic properties.

Although a specific QSAR model that includes 8-Ethoxy-9-ethyl-9H-purin-6-amine and predicts its efficacy as an A2AAR antagonist has not been detailed in the available literature, the principles of QSAR are highly applicable to this class of compounds. Such a model would be invaluable for prioritizing the synthesis of new derivatives with potentially improved affinity and selectivity.

Molecular Dynamics Simulations of Receptor-Ligand Complexes for Dynamic Interaction Analysis

While molecular docking provides a static picture of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, revealing how the receptor-ligand complex behaves over time. MD simulations can provide insights into the stability of binding, the flexibility of the receptor and ligand, and the specific interactions that are maintained throughout the simulation.

MD simulations have been performed on the A2AAR to investigate its activation and interaction with ligands. tuni.fi In a study of adenine (B156593) derivatives as A2AAR antagonists, MD simulations were conducted on a complex of the receptor with a related compound, ANR 672. tuni.fi These simulations, which can be run for hundreds of nanoseconds, involved monitoring metrics such as the root mean square deviation (RMSD) to assess the stability of the complex. tuni.fi

Although specific MD simulation data for the 8-Ethoxy-9-ethyl-9H-purin-6-amine-A2AAR complex is not available, the methodology applied to its analogues would be directly transferable. Such a study would illuminate the dynamic nature of the binding, potentially revealing key fluctuations and conformational changes that are not apparent from static docking models. This would provide a more complete understanding of the molecular basis for the antagonistic activity of 8-Ethoxy-9-ethyl-9H-purin-6-amine.

Advanced Analytical and Spectroscopic Characterization Methodologies in Academic Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment, Quantitative Analysis, and Chiral Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds. For 8-Ethoxy-9-ethyl-9H-purin-6-amine, a reversed-phase HPLC method would typically be employed. Several commercial suppliers report the purity of this compound to be greater than or equal to 98% as determined by HPLC tocris.com.

A typical HPLC analysis would involve dissolving the compound in a suitable solvent and injecting it onto a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, would be used to elute the compound. Detection is commonly performed using a UV detector, as the purine (B94841) ring system is UV-active. The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

While the purity is stated, the specific conditions of the HPLC analysis (e.g., column type, mobile phase composition, flow rate, and detection wavelength) are not detailed in the available literature. For quantitative analysis, a calibration curve would be constructed using standards of known concentration. As 8-Ethoxy-9-ethyl-9H-purin-6-amine is not chiral, chiral separations are not applicable.

Table 1: Representative HPLC Purity Data for 8-Ethoxy-9-ethyl-9H-purin-6-amine (Illustrative)

| Parameter | Value |

|---|---|

| Purity | ≥98% |

| Analytical Method | High-Performance Liquid Chromatography (HPLC) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, and 2D NMR Techniques)

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. A complete NMR analysis of 8-Ethoxy-9-ethyl-9H-purin-6-amine would involve ¹H NMR, ¹³C NMR, and various 2D NMR techniques. Although a certificate of analysis for a commercial sample mentions that the ¹H NMR is "consistent," the actual spectral data is not provided.

¹H NMR: The ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl and ethoxy groups, the amine protons, and the proton on the purine ring. The ethyl group at the 9-position would exhibit a triplet for the methyl protons and a quartet for the methylene protons. Similarly, the ethoxy group at the 8-position would show a triplet and a quartet. The amine protons would likely appear as a broad singlet, and the C2-H proton of the purine ring would be a singlet in the aromatic region.

¹³C NMR: The ¹³C NMR spectrum would provide information on the carbon framework. It would be expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of these signals would be indicative of their chemical environment (e.g., aromatic, aliphatic, attached to heteroatoms).

2D NMR: Techniques like COSY (Correlation Spectroscopy) would confirm the coupling between protons on adjacent carbons (e.g., within the ethyl and ethoxy groups). HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are attached to which carbons, and HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations, helping to piece together the entire molecular structure.

Without the actual spectra, a detailed analysis and data table cannot be provided.

Mass Spectrometry (MS) for Molecular Weight Confirmation, Fragmentation Analysis, and Impurity Profiling

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. For 8-Ethoxy-9-ethyl-9H-purin-6-amine (molecular formula C₉H₁₃N₅O), the expected exact mass would be approximately 207.1120 g/mol . A high-resolution mass spectrometer (HRMS) would be used to confirm this molecular weight with high accuracy.

While one study mentions the use of LC-MS/MS to detect metabolites of this class of compounds, the mass spectrum and fragmentation pattern of the parent compound are not available. In a typical fragmentation analysis, the molecule would be ionized and then fragmented. The resulting fragmentation pattern would be characteristic of the compound's structure, with expected cleavages at the ether linkage and the ethyl group.

Table 2: Expected Mass Spectrometry Data for 8-Ethoxy-9-ethyl-9H-purin-6-amine (Theoretical)

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₉H₁₃N₅O |

| Molecular Weight | 207.23 g/mol |

| Exact Mass | ~207.1120 g/mol |

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For 8-Ethoxy-9-ethyl-9H-purin-6-amine, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the amine group (typically in the range of 3100-3500 cm⁻¹), C-H bonds of the alkyl groups (around 2850-3000 cm⁻¹), C=N and C=C bonds of the purine ring (in the fingerprint region, roughly 1400-1650 cm⁻¹), and the C-O bond of the ethoxy group (around 1000-1300 cm⁻¹). No published IR spectra for this compound could be located.

Elemental Analysis for Verification of Stoichiometric Composition

Elemental analysis is a technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical and molecular formula. For 8-Ethoxy-9-ethyl-9H-purin-6-amine (C₉H₁₃N₅O), the theoretical elemental composition would be:

Carbon (C): ~52.16%

Hydrogen (H): ~6.32%

Nitrogen (N): ~33.79%

Oxygen (O): ~7.72%

While a recent study on related compounds mentions that all synthesized compounds were characterized by elemental analysis, the specific data for 8-Ethoxy-9-ethyl-9H-purin-6-amine is not provided in the accessible text.

Advanced Spectroscopic Techniques for Investigating Intermolecular Interactions (e.g., Hydrogen-Bonding Interactions)

The intermolecular interactions of 8-Ethoxy-9-ethyl-9H-purin-6-amine, such as hydrogen bonding, are crucial for understanding its physical properties and biological activity. The primary amine group and the nitrogen atoms in the purine ring are capable of acting as hydrogen bond donors and acceptors, respectively. These interactions could be studied using techniques like concentration-dependent NMR spectroscopy or temperature-dependent IR spectroscopy. However, no specific studies investigating the intermolecular interactions of this compound using advanced spectroscopic techniques have been found in the public domain.

Despite the commercial availability and mention in scientific literature of 8-Ethoxy-9-ethyl-9H-purin-6-amine, a detailed public record of its advanced analytical and spectroscopic characterization is not available. While its purity has been assessed by HPLC, the comprehensive data from NMR, mass spectrometry, IR spectroscopy, and elemental analysis, which are essential for a thorough scientific article, are not published. Furthermore, specific studies on its intermolecular interactions are also absent from the reviewed literature. Therefore, a complete and detailed scientific article with the requested data tables and research findings cannot be generated at this time.

Future Research Directions and Therapeutic Development Perspectives for 8 Ethoxy 9 Ethyl 9h Purin 6 Amine

Further Optimization of the Pharmacological Profile and Lead Compound Identification

The journey from a promising chemical entity to a clinically approved drug is paved with meticulous optimization of its pharmacological profile. For 8-Ethoxy-9-ethyl-9H-purin-6-amine, this process would involve a systematic exploration of its structure-activity relationships (SAR). eurekaselect.comnih.gov The goal is to enhance its potency, selectivity, and pharmacokinetic properties while minimizing potential off-target effects.

Key strategies for lead optimization include:

Structural Simplification and Modification: A common approach in lead optimization is to simplify the molecular structure to its core pharmacophore, removing non-essential groups to improve properties like solubility and reduce molecular weight. scienceopen.com Conversely, targeted modifications to the ethoxy group at the C8 position and the ethyl group at the N9 position could be explored to enhance target binding and modulate activity. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved pharmacological characteristics. For instance, the ethoxy group could be replaced with other alkoxy groups or bioisosteres to fine-tune the compound's electronic and steric properties.

Hit-to-Lead Optimization: Following initial screening and identification of "hits," a focused effort is required to develop these into "lead" compounds with more drug-like properties. This involves iterative cycles of chemical synthesis and biological testing to improve potency, reduce toxicity, and optimize absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov

A hypothetical lead optimization cascade for 8-Ethoxy-9-ethyl-9H-purin-6-amine could involve synthesizing a library of analogues with variations at the C8 and N9 positions and screening them against a panel of relevant biological targets.

Exploration of Novel Therapeutic Indications Beyond Neurodegenerative Diseases

While some purine (B94841) analogues have been investigated for neurodegenerative diseases, the therapeutic potential of 8-Ethoxy-9-ethyl-9H-purin-6-amine could extend to a much broader range of conditions. The purine scaffold is a privileged structure in medicinal chemistry, with derivatives showing efficacy in various therapeutic areas. eurekaselect.comnih.govresearchgate.net

Potential novel therapeutic indications to explore include:

Oncology: Purine analogues are a well-established class of anticancer agents that interfere with DNA replication and other critical cellular processes. wikipedia.orgacs.org Future research could investigate the cytotoxic activity of 8-Ethoxy-9-ethyl-9H-purin-6-amine against a panel of cancer cell lines.

Virology: Many antiviral drugs are purine or pyrimidine (B1678525) analogues that inhibit viral replication. nih.govnih.gov The potential of 8-Ethoxy-9-ethyl-9H-purin-6-amine as an antiviral agent, particularly against viruses that rely on purine metabolism, warrants investigation.

Immunomodulation and Inflammation: Purinergic signaling plays a critical role in the immune system, and modulating these pathways can have therapeutic benefits in autoimmune and inflammatory diseases. nih.govirjms.com The effect of 8-Ethoxy-9-ethyl-9H-purin-6-amine on immune cell function and inflammatory pathways could be a fruitful area of research.

Cardiovascular and Renal Diseases: Recent studies have highlighted the potential of 8-substituted purine derivatives in treating cardiovascular and renal conditions by modulating purine metabolism. nih.govahajournals.org Investigating the effects of 8-Ethoxy-9-ethyl-9H-purin-6-amine on pathways related to blood pressure regulation, diuresis, and renal protection could reveal new therapeutic opportunities.

Investigation of Potential Synergistic Effects with Existing Pharmacotherapies

Combining therapeutic agents can often lead to enhanced efficacy and reduced side effects compared to monotherapy. Investigating the potential synergistic effects of 8-Ethoxy-9-ethyl-9H-purin-6-amine with existing drugs is a promising strategy for its clinical development.

Purine analogues have demonstrated synergy with a variety of other drugs:

In Oncology: Combinations of purine analogues with alkylating agents, platinum compounds, and monoclonal antibodies have shown increased activity against lymphoid malignancies. nih.gov

Mechanism-Based Synergy: The mechanism of action of 8-Ethoxy-9-ethyl-9H-purin-6-amine, once elucidated, could guide the selection of combination partners. For example, if it inhibits a specific enzyme in a metabolic pathway, combining it with a drug that targets a different step in the same pathway could lead to a more profound therapeutic effect.

Development of Advanced Drug Delivery Systems and Formulation Strategies

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in sufficient concentrations. Many purine derivatives face challenges such as poor solubility and limited bioavailability, which can be addressed through advanced drug delivery systems. nih.gov

Potential strategies for 8-Ethoxy-9-ethyl-9H-purin-6-amine include:

Nanoparticle-Based Delivery: Encapsulating the compound in polymeric nanoparticles can improve its solubility, protect it from degradation, and potentially enable targeted delivery to specific tissues or cells. nih.gov

Prodrug Approaches: Converting the parent drug into a prodrug can enhance its absorption and distribution. For amine-containing compounds like 8-Ethoxy-9-ethyl-9H-purin-6-amine, various prodrug strategies can be employed.

Liposomal Formulations: Liposomes can serve as carriers to improve the pharmacokinetic profile of the drug.

Application of Combinatorial Chemistry Approaches for Diversifying Purine Scaffolds

Combinatorial chemistry offers a powerful tool for rapidly generating large libraries of diverse compounds, which can be screened for desired biological activities. nih.gov Applying these techniques to the 8-Ethoxy-9-ethyl-9H-purin-6-amine scaffold could accelerate the discovery of new and improved therapeutic agents.

A combinatorial approach could involve:

Parallel Synthesis: Synthesizing a matrix of compounds by systematically varying the substituents at the C8 and N9 positions of the purine ring.

Diversity-Oriented Synthesis: Creating a library of structurally diverse purine derivatives to explore a wider range of chemical space and potentially identify novel biological targets.

A high-yielding two-step synthesis for 6,8-disubstituted N-9-unprotected purines has been reported, which could be adapted for the combinatorial synthesis of analogues of 8-Ethoxy-9-ethyl-9H-purin-6-amine. researchgate.net

In-depth Studies of Metabolic Pathways and Potential Drug-Drug Interactions

A thorough understanding of a drug's metabolic fate is crucial for its safe and effective use. For 8-Ethoxy-9-ethyl-9H-purin-6-amine, it is essential to identify the enzymes responsible for its metabolism and to characterize its metabolites.

Key areas of investigation include:

Cytochrome P450 (CYP) Enzymes: Determining which CYP isoforms are involved in the metabolism of the compound is critical for predicting potential drug-drug interactions. nih.govnih.gov

Phase II Metabolism: Investigating conjugation reactions, such as glucuronidation and sulfation, which are common metabolic pathways for purine derivatives. nih.gov

The metabolism of purine analogues can be complex, often involving multiple enzymatic pathways. nih.govnih.govyoutube.com Studies on related compounds can provide initial hypotheses for the metabolic pathways of 8-Ethoxy-9-ethyl-9H-purin-6-amine.

Addressing Challenges in Translational Research and Progression Towards Clinical Studies

The transition from a promising preclinical candidate to a clinically approved drug is fraught with challenges. Addressing these challenges proactively is essential for the successful development of 8-Ethoxy-9-ethyl-9H-purin-6-amine.

Key translational challenges for purine-based drugs include:

Predictive Animal Models: Developing and utilizing animal models that accurately reflect the human disease state is crucial for evaluating the efficacy and safety of the compound.

Biomarker Development: Identifying and validating biomarkers that can be used to monitor the drug's activity and to select patients who are most likely to respond to treatment is a key aspect of personalized medicine. nih.gov

Toxicology and Safety Pharmacology: Conducting comprehensive toxicology studies to identify any potential adverse effects is a regulatory requirement for initiating clinical trials.

The journey of a purine analogue from the laboratory to the clinic is a multidisciplinary effort that requires close collaboration between chemists, biologists, pharmacologists, and clinicians. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for introducing ethyl and ethoxy groups into purine derivatives like 8-Ethoxy-9-ethyl-9H-purin-6-amine?

- Methodology : Alkylation reactions using ethyl halides or ethylating agents (e.g., ethyl iodide) under inert conditions (N₂ atmosphere) are commonly employed to introduce ethyl groups at the N9 position. Ethoxy groups at C8 can be introduced via nucleophilic substitution using ethoxide ions or Mitsunobu reactions with diethyl azodicarboxylate (DEAD) .

- Key Considerations : Reaction temperature (e.g., 80°C for optimal substitution) and solvent polarity (e.g., DMF or CH₃CN) significantly influence yields. Purification often involves flash chromatography (e.g., cyclohexane/ethyl acetate gradients) .

Q. How can the purity and structural integrity of 8-Ethoxy-9-ethyl-9H-purin-6-amine be verified post-synthesis?

- Analytical Techniques :

- 1H/13C NMR : Characteristic shifts for ethyl (δ ~1.2–1.4 ppm for CH₃, δ ~4.0–4.2 ppm for CH₂) and ethoxy (δ ~1.3–1.5 ppm for CH₃, δ ~4.2–4.5 ppm for OCH₂) groups. Aromatic protons (H8) typically appear at δ ~7.9–8.1 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .

- HPLC : Retention times under reverse-phase conditions (e.g., C18 column, acetonitrile/water gradient) ensure >95% purity .

Advanced Research Questions

Q. How do substituent flexibility and electronic effects at the C8 and N9 positions influence the compound’s binding affinity in enzyme inhibition assays?

- SAR Insights :

- Ethoxy Group (C8) : Electron-donating ethoxy groups may enhance π-stacking interactions in hydrophobic enzyme pockets. Substituent length (e.g., ethoxy vs. propoxy) alters steric hindrance, as shown in purine derivatives targeting acetylcholinesterase (AChE) .

- Ethyl Group (N9) : Smaller alkyl groups (e.g., ethyl vs. benzyl) reduce steric clashes, improving binding to active sites. Tautomerism between amino/imino forms (detected via NMR) can modulate electronic density and hydrogen-bonding capacity .

Q. What challenges arise in crystallographic analysis of 8-Ethoxy-9-ethyl-9H-purin-6-amine, and how can they be addressed?

- Crystallization Issues : Low solubility in common solvents (e.g., water, ethanol) may require mixed-solvent systems (e.g., CH₃CN/CHCl₃). Twinning or poor diffraction can occur due to flexible ethoxy chains.

- Structural Refinement : Use SHELXL for small-molecule refinement, leveraging high-resolution data (≤1.0 Å). Mercury software aids in visualizing voids and packing motifs, critical for understanding intermolecular interactions .

Q. How can conflicting NMR data on tautomeric equilibria be resolved for this compound?

- Contradiction Analysis : Conflicting peaks in DMSO-d6 vs. CDCl₃ may arise from solvent-dependent tautomerism (amino vs. imino forms). Use variable-temperature NMR (VT-NMR) to track equilibrium shifts. 2D NMR (e.g., HSQC, NOESY) confirms proton-carbon correlations and spatial proximity of substituents .

Methodological Resources

Q. What computational tools are recommended for modeling the electronic properties of 8-Ethoxy-9-ethyl-9H-purin-6-amine?

- Software :

- Gaussian 16 : For DFT calculations (e.g., HOMO-LUMO gaps, electrostatic potential maps).

- Mercury CSD : Analyze crystal packing and hydrogen-bonding networks from CIF files .

Q. What strategies optimize the scalability of multi-step syntheses for purine derivatives?

- Process Chemistry :

- Flow Chemistry : Enhances reproducibility for exothermic steps (e.g., alkylation).

- Catalytic Methods : Use Pd/C or Ni catalysts for selective deprotection or coupling reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。